molecular formula C26H55NO5 B12672019 Einecs 276-169-1 CAS No. 71889-57-1

Einecs 276-169-1

Cat. No.: B12672019
CAS No.: 71889-57-1
M. Wt: 461.7 g/mol
InChI Key: BIJVMBCLZYUTLV-UHFFFAOYSA-N
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Description

EINECS 276-169-1 corresponds to 1,3-Benzenediol, 2,4,6-trinitro-, lead salt (CAS: 15245-44-0), a nitroaromatic compound classified under the European Inventory of Existing Commercial Chemical Substances (EINECS) . This compound is a lead-based derivative of 2,4,6-trinitro-1,3-benzenediol (also known as styphnic acid), characterized by its explosive properties and use in pyrotechnics and detonators. Its structure features three nitro groups (-NO₂) attached to a benzene ring, with hydroxyl groups at positions 1 and 3, forming a lead salt. The presence of lead enhances its stability and detonation velocity compared to its parent acid .

Properties

CAS No.

71889-57-1

Molecular Formula

C26H55NO5

Molecular Weight

461.7 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;icosanoic acid

InChI

InChI=1S/C20H40O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;8-4-1-7(2-5-9)3-6-10/h2-19H2,1H3,(H,21,22);8-10H,1-6H2

InChI Key

BIJVMBCLZYUTLV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO

Origin of Product

United States

Chemical Reactions Analysis

Einecs 276-169-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the compound. The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

Einecs 276-169-1 has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various chemical syntheses. In biology and medicine, it may be used in the development of pharmaceuticals or as a tool for studying biological processes. In industry, the compound could be utilized in the production of materials, coatings, or other chemical products. The specific applications depend on the chemical properties and reactivity of the compound.

Mechanism of Action

The mechanism of action of Einecs 276-169-1 involves its interaction with molecular targets and pathways within biological systems. The exact mechanism can vary depending on the context in which the compound is used. For example, in a pharmaceutical context, it may interact with specific enzymes or receptors to exert its effects. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Structural Analogue: Picric Acid (2,4,6-Trinitrophenol, CAS: 88-89-1)

Structural Similarities :

  • Both compounds share a trinitro-substituted benzene backbone.
  • Hydroxyl groups in picric acid are replaced by a lead ion in EINECS 276-169-1.

Key Differences :

Property This compound (Lead Styphnate) Picric Acid
Molecular Formula C₆HN₃O₈Pb C₆H₃N₃O₇
Molecular Weight 468.3 g/mol 229.1 g/mol
Sensitivity Moderate (requires primary explosive initiation) High (sensitive to friction/impact)
Applications Detonators, primers Explosives, dyes, antiseptics
Safety Considerations Toxic (lead exposure risks) Corrosive, forms unstable metal salts

Picric acid is highly acidic and forms unstable metal salts, whereas the lead salt in this compound is more stable but poses significant toxicity due to lead content .

Functional Analogue: Lead Azide (CAS: 13424-46-9)

Functional Similarities :

  • Both are primary explosives used in detonators.
  • Contain lead, which enhances explosive efficiency.

Key Differences :

Property This compound (Lead Styphnate) Lead Azide
Molecular Formula C₆HN₃O₈Pb Pb(N₃)₂
Decomposition Temp. ~270°C ~350°C
Sensitivity Less sensitive to static discharge Highly sensitive to friction
Stability Stable under dry conditions Hygroscopic; decomposes in moisture
Environmental Impact Persistent lead contamination Releases toxic hydrazoic acid

Lead azide is preferred in military applications due to its rapid initiation, whereas this compound is used in commercial detonators for controlled explosions .

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